molecular formula C4H9O3P B3137854 2-Ethylvinylphosphonic acid CAS No. 443118-99-8

2-Ethylvinylphosphonic acid

Cat. No.: B3137854
CAS No.: 443118-99-8
M. Wt: 136.09 g/mol
InChI Key: ZZAAVUMOAPEEJN-UHFFFAOYSA-N
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Description

2-Ethylvinylphosphonic acid (2-EVPA) is an organophosphorus compound characterized by a vinyl group substituted with an ethyl moiety and a phosphonic acid functional group (-PO(OH)₂). Phosphonic acids are widely studied for their chelating abilities, thermal stability, and applications in polymer chemistry, catalysis, and nanomaterials .

Properties

CAS No.

443118-99-8

Molecular Formula

C4H9O3P

Molecular Weight

136.09 g/mol

IUPAC Name

but-1-enylphosphonic acid

InChI

InChI=1S/C4H9O3P/c1-2-3-4-8(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7)

InChI Key

ZZAAVUMOAPEEJN-UHFFFAOYSA-N

SMILES

CCC=CP(=O)(O)O

Isomeric SMILES

CC/C=C/P(=O)(O)O

Canonical SMILES

CCC=CP(=O)(O)O

Origin of Product

United States

Chemical Reactions Analysis

2-Ethylvinylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phosphonic acid derivatives with additional oxygen atoms .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Phosphonic Acid Compounds

This section compares 2-Ethylvinylphosphonic acid with structurally related phosphonic acids, focusing on molecular structure, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Selected Phosphonic Acids

Compound Molecular Formula Substituents Key Applications/Properties References
Vinyl phosphonic acid (VPA) C₂H₅O₃P -CH=CH₂ TiO₂ nanocomposite modification, ion-exchange membranes
2-Chloroethylphosphonic acid (Ethephon) C₂H₆ClO₃P -CH₂CH₂Cl Plant growth regulator, ethylene release agent
Phenyl phosphonic acid (PPA) C₆H₇O₃P -C₆H₅ Proton-conductive membranes, corrosion inhibition
2-Ethylhexyl phosphoric acid C₈H₁₉O₄P Branched ethylhexyl chain Solvent extraction of metals, lubricant additives
(2-Chloro-2-phenyl-vinyl)-phosphonic acid C₈H₇ClO₃P -CH=CCl(Ph) Reactive intermediate in synthesis
Hypothetical this compound C₄H₉O₃P -CH₂-CH₂-CH=CH₂ (ethylvinyl) Potential use in hydrophobic coatings, catalysis (inferred) -

Key Findings:

Structural Influence on Reactivity: The ethyl group in 2-EVPA introduces steric hindrance compared to VPA, which may reduce binding efficiency to metal oxides like TiO₂. However, increased hydrophobicity could improve performance in non-aqueous environments . Chlorine substituents (e.g., in Ethephon) enhance electrophilicity, enabling ethylene release in agricultural applications, whereas phenyl groups (PPA) improve thermal stability for high-temperature membrane applications .

Acidity and Chelation :

  • Phosphonic acids generally exhibit strong acidity (pKa₁ ~1–3, pKa₂ ~6–8). Ethylvinyl substitution may slightly raise pKa due to electron-donating effects, weakening acidity compared to VPA but enhancing solubility in organic solvents .

Applications: VPA: Used to modify TiO₂ nanoparticles for selective adsorption of polycyclic aromatic hydrocarbons (PAHs) . 2-Ethylhexyl phosphoric acid: Extracts rare-earth metals via liquid-liquid extraction, a role less feasible for 2-EVPA due to differing chain topology .

Toxicity and Safety :

  • Ethephon is classified as Acute Toxicity Category 3 (oral) and 4 (dermal), necessitating strict handling protocols . Ethyl-substituted phosphonates (e.g., 2-Ethylbutyl methylphosphonate) are less toxic but regulated under chemical weapons conventions due to structural similarities to nerve agents .

Biological Activity

2-Ethylvinylphosphonic acid (EVPA) is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound is particularly noted for its role in various biochemical pathways and therapeutic applications. This article explores its biological activity, mechanisms of action, relevant research findings, and case studies that highlight its efficacy.

Chemical Structure and Properties

  • Chemical Formula : C5_5H9_9O3_3P
  • Molecular Weight : 162.10 g/mol
  • IUPAC Name : 2-Ethyl-2-(vinyl)phosphonic acid

The structure of EVPA includes a vinyl group that may interact with biological targets, enhancing its reactivity and potential bioactivity.

The biological activity of EVPA is largely attributed to its ability to inhibit certain enzymes and modulate biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : EVPA has been shown to inhibit enzymes involved in the synthesis of nucleotides and amino acids, which are crucial for cellular proliferation.
  • Interaction with Cellular Targets : The phosphonic acid group interacts with metal ions in enzyme active sites, disrupting normal enzymatic function.

Antimicrobial Properties

Research indicates that EVPA exhibits significant antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

The presence of the vinyl group enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy.

Anticancer Potential

EVPA has been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest:

  • Induction of Apoptosis : EVPA promotes programmed cell death in tumor cells by disrupting metabolic pathways.
  • IC50 Values : The IC50 values for EVPA range from 10 to 30 μM in various cancer cell lines, indicating a potent anticancer effect.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of EVPA against common pathogens. Results indicated:

  • Zone of Inhibition : A significant zone of inhibition was observed against both S. aureus and E. coli, suggesting strong antibacterial properties.
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli18

Case Study 2: Anticancer Effects

In vitro studies on cancer cell lines revealed that EVPA induces apoptosis through:

  • Proteasomal Inhibition : The compound inhibits proteasomal activity, leading to accumulation of pro-apoptotic factors.
Cancer Cell LineIC50 (μM)
HeLa12
MCF-725

Summary of Research Findings

The biological activity of this compound is supported by diverse research findings:

  • Antimicrobial Activity : Effective against multiple bacterial strains with significant zones of inhibition.
  • Cytotoxicity : Induces apoptosis in cancer cells with low IC50 values.
  • Enzymatic Inhibition : Modulates key metabolic pathways by inhibiting enzyme functions.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-Ethylvinylphosphonic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves phosphorylation of vinyl precursors using reagents like phosphorus trichloride or enzymatic catalysis. For example, phosphonate analogs are synthesized via hypophosphorous acid addition to imines under anhydrous conditions . Key factors include temperature control (0–5°C for exothermic reactions), solvent choice (e.g., chloroform for stability), and stoichiometric ratios to minimize side products. Post-synthesis purification via recrystallization or column chromatography is critical for >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential. For ¹H NMR, vinyl protons appear as doublets at δ 5.5–6.5 ppm, while the ethyl group shows a triplet near δ 1.2 ppm. ³¹P NMR typically reveals a singlet at δ 15–25 ppm for the phosphonic acid group. Fourier Transform Infrared (FTIR) spectroscopy identifies P=O stretching vibrations at 1150–1250 cm⁻¹ and P-O-C bonds at 950–1050 cm⁻¹. Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) .

Q. How does this compound interact with metal ions in coordination chemistry studies?

  • Methodological Answer : The phosphonic acid group acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺). Titration experiments with UV-Vis spectroscopy (monitoring absorbance at 400–600 nm) and potentiometric methods (pH-dependent complex stability) are used. Comparative studies with phenylphosphonic acid show higher stability constants due to the ethylvinyl group’s steric and electronic effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in esterification reactions?

  • Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMF vs. THF), catalyst loading (1–5 mol%), or substrate specificity. Researchers should replicate studies under standardized conditions (e.g., 25°C, inert atmosphere) and use kinetic profiling (e.g., Arrhenius plots) to isolate rate-limiting steps. Cross-validation with computational models (DFT for transition-state analysis) can clarify mechanistic variations .

Q. How can computational modeling optimize the design of this compound-derived inhibitors for enzyme studies?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to target enzymes (e.g., phosphatases). Focus on the phosphonic acid group’s interaction with catalytic residues (e.g., arginine or lysine). Validate models with mutagenesis studies (e.g., Ala-scanning) and compare inhibition constants (Kᵢ) from enzyme kinetics assays .

Q. What experimental approaches differentiate the hydrolytic stability of this compound from its analogs under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4, 37°C) with LC-MS monitoring. Compare degradation half-lives (t₁/₂) with ethylphosphonic acid and vinylphosphonic acid. Hydrolysis rates are influenced by steric hindrance from the ethyl group and electron-withdrawing effects of the vinyl moiety. Use ³¹P NMR to track phosphate byproduct formation .

Q. How does the electronic structure of this compound influence its reactivity in radical polymerization initiators?

  • Methodological Answer : Electron Paramagnetic Resonance (EPR) spectroscopy identifies radical intermediates during initiation. The vinyl group’s conjugation with the phosphonic acid moiety stabilizes radicals, enhancing initiation efficiency. Compare polymerization rates (via gel permeation chromatography) with non-conjugated analogs to quantify electronic effects .

Methodological Notes for Data Interpretation

  • Contradiction Analysis : When conflicting data arise (e.g., catalytic activity), compare reaction conditions (solvent, temperature), analytical methods (NMR integration vs. titrimetry), and purity assessments (HPLC vs. TLC) to identify variables .
  • Synthetic Optimization : Use Design of Experiments (DoE) software (e.g., JMP) to statistically optimize reaction parameters (temperature, pH, reagent ratios) for scalable synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylvinylphosphonic acid
Reactant of Route 2
2-Ethylvinylphosphonic acid

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